molecular formula C21H25NO4 B067261 Boc-(S)-3-Amino-4,4-diphenyl-butyric acid CAS No. 190190-50-2

Boc-(S)-3-Amino-4,4-diphenyl-butyric acid

Cat. No. B067261
M. Wt: 355.4 g/mol
InChI Key: YLGVWWIOFMUJSK-KRWDZBQOSA-N
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Description

"Boc-(S)-3-Amino-4,4-diphenyl-butyric acid" is a compound used in peptide synthesis. It is known for its unique structural and chemical properties that make it a valuable compound in organic chemistry and drug discovery.

Synthesis Analysis

  • Condensation of Boc-amino acids with pyruvic acid leads to Boc-dipeptides, indicating a pathway for the synthesis of derivatives similar to Boc-(S)-3-Amino-4,4-diphenyl-butyric acid (Makowski et al., 1985).
  • An efficient synthesis method for compounds structurally similar to Boc-(S)-3-Amino-4,4-diphenyl-butyric acid using tert-butyloxycarbonylation of amines has been reported (Heydari et al., 2007).

Molecular Structure Analysis

  • Computational studies on structurally related compounds, such as 4-(Boc-amino) pyridine, provide insights into the molecular structure and spectroscopic properties (Vural, 2015).

Chemical Reactions and Properties

  • Boc-protected amino acids, including compounds similar to Boc-(S)-3-Amino-4,4-diphenyl-butyric acid, are resistant to racemization during peptide synthesis and can undergo specific chemical reactions (Pettit, 1975).

Physical Properties Analysis

  • The solubility of compounds similar to Boc-(S)-3-Amino-4,4-diphenyl-butyric acid in different solvents has been studied, providing insights into their physical properties (Fan et al., 2016).

Chemical Properties Analysis

  • N-tert-Butoxycarbonylation, a key process in the synthesis of Boc-amino acids, indicates the chemical reactivity and properties of Boc-protected compounds (Heydari et al., 2007).

Scientific Research Applications

Catalyst for N-tert-Butoxycarbonylation

Boc-(S)-3-Amino-4,4-diphenyl-butyric acid plays a crucial role in the N-tert-butoxycarbonylation of amines, a process significant in peptide synthesis. The tert-butoxycarbonyl (Boc) group is vital as an amine protecting group due to its resistance to racemization during peptide synthesis and ease of conversion into free amine for solid phase peptide synthesis (Heydari et al., 2007).

Synthesis of Tert-Butyl Esters

It is efficiently utilized in the synthesis of tert-butyl esters of N-protected amino acids. This process, involving tert-butyl fluorocarbonate (Boc-F), proceeds under mild conditions and is crucial for amino acid derivative preparation (Loffet et al., 1989).

Crown-Carrier-Axially Dissymmetric-α,α-Disubstituted Glycine

Boc-(S)-3-Amino-4,4-diphenyl-butyric acid is significant in synthesizing crown-carrier-α,α-disubstituted glycine with axial dissymmetry. This compound serves as a potential building block in the synthesis of polypeptide supramolecular devices (Mazaleyrat et al., 1997).

Future Directions

Efforts are being made to develop more environmentally friendly methods for Boc deprotection . For example, a method using a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES) has been described, which allows the deprotection of a wide variety of N-Boc derivatives in excellent yields .

properties

IUPAC Name

(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4,4-diphenylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO4/c1-21(2,3)26-20(25)22-17(14-18(23)24)19(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13,17,19H,14H2,1-3H3,(H,22,25)(H,23,24)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLGVWWIOFMUJSK-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601139028
Record name Benzenebutanoic acid, β-[[(1,1-dimethylethoxy)carbonyl]amino]-γ-phenyl-, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601139028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-(S)-3-Amino-4,4-diphenyl-butyric acid

CAS RN

190190-50-2
Record name Benzenebutanoic acid, β-[[(1,1-dimethylethoxy)carbonyl]amino]-γ-phenyl-, (S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=190190-50-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenebutanoic acid, β-[[(1,1-dimethylethoxy)carbonyl]amino]-γ-phenyl-, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601139028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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